molecular formula C21H25ClFN3O4 B570713 rac cis-Moxifloxacin-d4 Hydrochloride (Major) CAS No. 1217802-65-7

rac cis-Moxifloxacin-d4 Hydrochloride (Major)

Cat. No.: B570713
CAS No.: 1217802-65-7
M. Wt: 441.921
InChI Key: IDIIJJHBXUESQI-RPKOYQESSA-N
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Description

rac cis-Moxifloxacin-d4 Hydrochloride (Major): is a labeled fluorinated quinolone antibacterial compound. It is a stable isotope-labeled version of Moxifloxacin Hydrochloride, which is widely used in research for its antibacterial properties. The compound has a molecular formula of C21H21D4ClFN3O4 and a molecular weight of 441.92 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac cis-Moxifloxacin-d4 Hydrochloride involves the incorporation of deuterium atoms into the Moxifloxacin molecule. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium. The reaction conditions often include specific temperatures, pressures, and catalysts to facilitate the deuteration process .

Industrial Production Methods: Industrial production of rac cis-Moxifloxacin-d4 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is optimized to ensure consistency and reproducibility, meeting the stringent quality standards required for pharmaceutical research .

Chemical Reactions Analysis

Types of Reactions: rac cis-Moxifloxacin-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered functional groups .

Scientific Research Applications

rac cis-Moxifloxacin-d4 Hydrochloride is extensively used in scientific research, including:

Mechanism of Action

The antibacterial action of rac cis-Moxifloxacin-d4 Hydrochloride is similar to that of Moxifloxacin. It inhibits the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Uniqueness: rac cis-Moxifloxacin-d4 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies, making it a valuable tool in pharmacokinetic and pharmacodynamic research .

Properties

CAS No.

1217802-65-7

Molecular Formula

C21H25ClFN3O4

Molecular Weight

441.921

IUPAC Name

7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i8D2,10D2;

InChI Key

IDIIJJHBXUESQI-RPKOYQESSA-N

SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl

Synonyms

rac cis 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro_x000B_-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid-d4 Hydrochloride;  BAY-12-8039-d4;  Actira-d4;  Avalox-d4;  Proflox-d4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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